N-[4-(dimethylsulfamoyl)phenyl]-2-methylpropanamide
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Overview
Description
n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfamoyl group attached to a phenyl ring, which is further connected to an isobutyramide moiety. The presence of the dimethylsulfamoyl group imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide typically involves the reaction of 4-(n,n-Dimethylsulfamoyl)phenylboronic acid with isobutyryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and product isolation. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique reactivity allows for the creation of complex molecular structures .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays .
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its role in treating various diseases, including cancer and inflammatory disorders .
Industry: In the industrial sector, n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor signaling pathways by acting as an agonist or antagonist, depending on the target .
Comparison with Similar Compounds
- 4-(n,n-Dimethylsulfamoyl)phenylboronic acid
- n-(4-(n,n-Dimethylsulfamoyl)phenyl)acetamide
- 4-(n,n-Dimethylsulfamoyl)phenylmethanol
Comparison: n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide stands out due to its unique isobutyramide moiety, which imparts distinct chemical and biological properties. Compared to 4-(n,n-Dimethylsulfamoyl)phenylboronic acid, it has enhanced stability and reactivity. n-(4-(n,n-Dimethylsulfamoyl)phenyl)acetamide, on the other hand, lacks the isobutyramide group, resulting in different reactivity and biological activity.
This comprehensive overview highlights the significance of n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide in various scientific and industrial applications. Its unique properties and versatility make it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H18N2O3S |
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Molecular Weight |
270.35 g/mol |
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H18N2O3S/c1-9(2)12(15)13-10-5-7-11(8-6-10)18(16,17)14(3)4/h5-9H,1-4H3,(H,13,15) |
InChI Key |
PGZRNBZSKBQJPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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